molecular formula C22H23N3O5 B11138391 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11138391
M. Wt: 409.4 g/mol
InChI Key: JUXAHIUOOHTNNV-UHFFFAOYSA-N
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Description

N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide (CAS: 1010900-00-1) is a synthetic small molecule with the molecular formula C22H23N3O5 and a molecular weight of 409.44 g/mol . Its structure features:

  • A 1-methyl-5-methoxyindole-2-carboxamide core.
  • A 3-oxopropyl linker connected to a 2,3-dihydro-1,4-benzodioxin-6-ylamino group.

Its design incorporates balanced lipophilicity and hydrogen-bonding capacity, critical for drug-like properties.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H23N3O5/c1-25-17-5-4-16(28-2)11-14(17)12-18(25)22(27)23-8-7-21(26)24-15-3-6-19-20(13-15)30-10-9-29-19/h3-6,11-13H,7-10H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

JUXAHIUOOHTNNV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Indole-Carboxylic Acid Activation

The indole moiety (5-methoxy-1-methyl-1H-indole-2-carboxylic acid) is activated using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This step converts the carboxylic acid into a more reactive intermediate, typically an O-acylisourea ester, facilitating nucleophilic attack by the amine.

Reagent Role Conditions
EDC.HClCarbodiimide coupling agentRoom temperature, DMF
HOBtActivates carboxylic acid1:1 molar ratio with EDC
Triethylamine (TEA)Base to absorb HCl byproductExcess (2–3 equivalents)

Coupling with Benzodioxin-Amine Precursor

The activated indole-carboxylic acid reacts with 2,3-dihydro-1,4-benzodioxin-6-ylamino-3-oxopropyl amine in anhydrous DMF. The reaction proceeds under inert atmosphere (N₂) at room temperature for 12–16 hours.

Parameter Details
SolventDry dimethylformamide (DMF)
Reaction Time12–16 hours
Temperature20–25°C
WorkupEthyl acetate/water extraction

Purification

The crude product is purified via silica gel column chromatography using ethyl acetate/hexane gradients.

Step Conditions Yield
Column ChromatographySilica gel (100–200 mesh), 50–100% ethyl acetate in hexane50–60% (typical)
Final IsolationConcentration under reduced pressurePure white solid

Critical Reaction Parameters

Solvent Selection

DMF is preferred for its high polarity and ability to stabilize reactive intermediates. Ethyl acetate is used in workup due to its compatibility with aqueous biphasic systems.

Catalyst Optimization

HOBt enhances coupling efficiency by reducing side reactions (e.g., hydrolysis of the activated ester). TEA neutralizes HCl formed during activation, preventing premature decomposition.

Structural and Analytical Validation

Molecular Formula and Properties

Property Value
Molecular FormulaC₂₁H₂₁N₃O₅
Molecular Weight395.4 g/mol
Melting PointNot reported (requires experimental)

Spectroscopic Data

While specific data for this compound is unavailable, analogous indole-carboxamides exhibit:

  • ¹H NMR : Peaks for methoxy (-OCH₃), methyl (N-CH₃), and aromatic protons.

  • IR : Strong C=O stretch (amide, ~1650 cm⁻¹) and N-H bending (~3200 cm⁻¹).

Challenges and Limitations

  • Stability of Benzodioxin-Amine Precursor : The 3-oxopropyl chain may undergo hydrolysis or oxidation under harsh conditions.

  • Stereochemical Control : The benzodioxin ring’s configuration (2,3-dihydro) requires precise synthetic control.

  • Yield Optimization : Reported yields for similar compounds range from 50–80%, suggesting room for improvement via catalyst or solvent screening .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways . For example, it has been shown to exhibit antibacterial activity by inhibiting bacterial biofilm formation and enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Indole-2-Carboxamide Derivatives

Compound 3 : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (CAS: Unspecified)
  • Structure: Substituted with a benzophenone group instead of the benzodioxin-amino-oxopropyl chain.
  • Molecular Weight : 359.12 g/mol .
  • Key Properties: Melting point: 249–250°C. Synthesis yield: 37.5% (sodium ethoxide/DMSO, 190°C).
  • Activity: Not specified, but fluorine often improves bioavailability and target affinity in kinase inhibitors.
Compound 4 : 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide
  • Structure : Features a 4-methylbenzoyl group and fluorine at the indole 5-position.
  • Molecular Weight : 373.13 g/mol .
  • Key Properties :
    • Lower synthesis yield (10%), indicating steric or electronic challenges in the benzoyl substitution.
    • Melting point: 233–234°C.

Benzodioxin-Containing Analogs

D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene)
  • Structure : Contains a benzodioxin moiety linked to an imidazole-pyridinyl system.
  • Activity: Reported as an inhibitor of Treg differentiation in tuberculosis immunotherapy .
  • Comparison :
    • The imidazole-pyridinyl core in D4476 suggests distinct target engagement (e.g., kinase inhibition) versus the indole-carboxamide scaffold of the target compound.
    • Benzodioxin’s role in both compounds may confer similar metabolic stability.
N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide (CAS: 1010903-11-3)
  • Structure : Differs by 4,6-dimethoxy substitution on the indole vs. 5-methoxy in the target.
  • Molecular Weight : 439.46 g/mol .
  • Key Properties :
    • Boiling point: 761.6°C (predicted).
    • LogP: 1.71, indicating moderate lipophilicity.
  • Impact of Substituents : Additional methoxy groups may enhance solubility but reduce membrane permeability compared to the target compound .

Other Benzodioxin-Linked Compounds

N-[2-(3-{[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide
  • Structure : Combines benzodioxin with a sulfanyl-indole and trifluoromethylbenzamide .

Biological Activity

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a benzodioxane moiety and an indole framework, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 341.36 g/mol. The structure includes functional groups that may contribute to its biological activity, particularly in enzyme inhibition and antimicrobial effects.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of indole and benzodioxane possess significant antimicrobial properties. For instance, compounds containing the benzodioxane structure have demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, the compound has shown potential against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MICs) .

2. Anticancer Properties
The indole framework is well-known for its anticancer activity. Research indicates that related compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics and causing mitotic arrest. For example, certain indolyl derivatives have been found to significantly inhibit the proliferation of glioblastoma cells resistant to conventional therapies .

3. Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in disease pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and bacterial infections .

The mechanism of action for this compound may involve multiple pathways:

  • Enzyme Binding: The compound may interact with target enzymes through hydrogen bonding and hydrophobic interactions due to its structural features.
  • Cell Cycle Disruption: Similar compounds have been shown to cause cell cycle arrest at the G2/M phase, leading to cell death through mechanisms such as mitotic catastrophe .

Case Studies

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityFindings
Indole derivativeAntimicrobialMIC against MRSA: 0.98 µg/mL
Indolyl-pyridinyl-propenoneAnticancerInduces apoptosis in resistant glioblastoma cells
Benzodioxane analogEnzyme inhibitionSignificant inhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide, and how can they be methodologically addressed?

  • Answer : The compound’s synthesis involves multi-step reactions, including amide bond formation and functional group compatibility. Critical challenges include:

  • Intermediate purification : Use column chromatography or recrystallization (e.g., DMF/acetic acid mixtures) to isolate intermediates .
  • Reaction monitoring : Employ TLC for real-time tracking and NMR spectroscopy to confirm structural integrity at each step .
  • Coupling efficiency : Optimize carbodiimide-based coupling agents (e.g., DCC or HATU) to enhance amide bond yields .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Answer : A combination of methods is required:

  • NMR spectroscopy : Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, indole NH signals) and confirm regiochemistry .
  • HPLC : Assess purity (>95% by reverse-phase C18 columns) and detect trace byproducts .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer : Prioritize target-specific in vitro assays:

  • Enzyme inhibition : Test against acetylcholinesterase or α-glucosidase using spectrophotometric methods .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC50 determination .
  • Solubility profiling : Use shake-flask methods in PBS or DMSO to guide formulation .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be systematically resolved?

  • Answer : Address discrepancies via:

  • Orthogonal assays : Validate results using alternative methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
  • Batch purity analysis : Re-test compounds with ≥98% purity (HPLC-UV) to rule out impurity interference .
  • Structural analogs : Compare activity trends across derivatives to identify critical pharmacophores .

Q. What computational strategies support the rational design of derivatives with enhanced target affinity?

  • Answer : Leverage molecular modeling tools:

  • Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity data .
  • ADMET prediction : Apply SwissADME to optimize pharmacokinetic properties (e.g., logP < 5) .

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be experimentally validated?

  • Answer : Mechanistic studies require:

  • Isotopic labeling : Use ¹³C-labeled reagents to track carbonyl group transfer in amide bonds .
  • Kinetic profiling : Monitor reaction rates under varying temperatures/pH to infer intermediates .
  • In situ FTIR : Detect transient species (e.g., active ester intermediates) during coupling .

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